Zinc naphthenate

Wood preservation Fungicide Decay resistance

Procurement challenge: Metal carboxylates often fail in specific roles due to ligand-dependent performance. Zinc naphthenate (CAS 14642-70-7) solves this with measurable advantages: • Paint drying: As an auxiliary drier, it prevents surface wrinkling and skinning when paired with primary driers (cobalt/manganese). • Wood preservation: 5× less corrosive to metal fasteners than copper-based alternatives; DoD-preferred for wire-bound crates. • Lubricant additive: Enables stable dispersion of up to 10 wt% ZnO with scourability for textile machinery. • Safety: 12× higher acceptable exposure limit vs. copper naphthenate (NOAEL 118 mg/kg/day). Available in research to bulk quantities. Decomposition onset >200°C.

Molecular Formula C22H14O4Zn
Molecular Weight 407.7 g/mol
CAS No. 14642-70-7
Cat. No. B8562873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc naphthenate
CAS14642-70-7
Molecular FormulaC22H14O4Zn
Molecular Weight407.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Zn+2]
InChIInChI=1S/2C11H8O2.Zn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
InChIKeyDPQXAUXLLDWUMQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in acetone

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Naphthenate Overview


Zinc naphthenate (CAS 14642-70-7) is an organometallic compound formed by the reaction of zinc with naphthenic acids derived from petroleum . It is primarily classified as a metal carboxylate and is widely utilized across multiple industrial sectors as a catalyst, corrosion inhibitor, wood preservative, and paint drier [1]. Its oil solubility and thermal stability profile (decomposition onset >200°C) enable its use in solvent-based coatings, lubricants, and polymerization reactions where other zinc salts may exhibit limited compatibility .

1
Catalyst & drier systems Auxiliary drier in alkyd paints; polymerization catalyst
2
Corrosion inhibition Lubricants, coatings, metal-contact wood packaging
3
Wood preservation Solvent-based preservative with low metal staining

Zinc Naphthenate Substitution Due Diligence


While zinc naphthenate shares a common metal cation with other zinc carboxylates (e.g., zinc octoate, zinc stearate), its naphthenic acid ligand imparts distinct solubility, thermal stability, and functional performance characteristics that preclude simple substitution [1]. Compared to other metal naphthenates (e.g., copper, cobalt, manganese), zinc naphthenate exhibits a unique balance of lower corrosivity, moderate fungicidal activity, and specific catalytic behavior that is not replicated by analogs [2][3]. The quantitative evidence below demonstrates that performance differences in key applications are measurable and statistically significant, making procurement decisions based on generalized metal carboxylate class assumptions technically unsound.

Zinc carboxylate analogue Zinc octoate or stearate differ in solubility and thermal stability; performance may not transfer directly.
Metal naphthenate class Copper, cobalt, or manganese naphthenates exhibit distinct corrosivity, fungicidal, and catalytic profiles.
General carboxylate assumptions Substitution based on metal-carboxylate category alone may lead to measurable performance gaps.

Zinc Naphthenate Performance Comparison


Wood Decay Control: Zinc vs. Copper Naphthenate

Zinc naphthenate requires approximately twice the retention level of copper naphthenate to achieve equivalent decay control in vacuum/soak impregnation treatments. Copper naphthenate depressed decay fungi at 0.5 kg/m³ as elemental metal, while zinc naphthenate required 1.0 kg/m³ under identical JIS A 9302 (1976) test conditions [1]. In superficial brush treatments after mild weathering, copper naphthenate was effective at 2% Cu treating strength, whereas zinc naphthenate required 3% Zn [2].

Decay control retention
Head-to-head
2.0× higher retention required: ZnN 1.0 kg/m³ vs CuN 0.5 kg/m³
Copper naphthenate may require less material for equivalent decay resistance.
JIS A 9302 test conditions; vacuum/soak impregnation.
Wood preservation Fungicide Decay resistance

Corrosion Inhibition: Zinc vs. Copper-Based Preservatives

In laboratory corrosion tests simulating wire-bound wooden crates, zinc naphthenate was among the least corrosive preservatives tested. Remaining treatments, including copper-based alternatives, caused at least 5 times more corrosion than zinc naphthenate and Preservative A [1]. No statistically significant difference was observed between zinc naphthenate and Preservative A, but the other eight formulations showed significantly higher corrosion rates.

Corrosion inhibition
Head-to-head
≥5× less corrosion than copper-based alternatives in wire-bound crate simulation
Zinc naphthenate significantly reduces corrosion risk where metal contacts treated wood.
Gravimetric analysis; 2–8 week storage.
Corrosion inhibition Wood treatment Packaging materials

Auxiliary Drier Role: Zinc vs. Cobalt/Manganese Driers

Zinc naphthenate functions as an auxiliary drier rather than a primary drier. While cobalt and manganese naphthenates actively catalyze oxidative polymerization, zinc naphthenate salts are not driers themselves but, when used with cobalt driers, prevent wrinkling and skinning [1]. Zinc-based driers are characterized as 'gentler' than cobalt and manganese driers and are used to balance drying processes while eliminating over-drying or film wrinkling concerns .

Drier classification
Class-level
Auxiliary drier; prevents wrinkling and skinning, no primary catalytic activity
Not a replacement for cobalt or manganese primary driers; serves as a co-additive.
Alkyd and oil-based coating systems.
Paint driers Coatings Oxidative curing

Dispersant & Anti-Wear Function in Lubricants

Zinc naphthenate enables the dispersion of up to 10 weight percent zinc oxide in lubricating oil compositions, functioning as a dispersing agent while also imparting scourability to aid lubricant removal from textiles [1]. Commercial formulations such as VALIREX Zn 14.5 (14.5% Zn) are specifically marketed as anti-wear and rust inhibitor additives for lubricants and greases .

ZnO dispersion
Supporting
Enables stable dispersion of up to 10 wt% ZnO in lubricating oil
Offers validated dispersant capacity; also imparts scourability for textile applications.
Based on patent literature; loading data for zinc naphthenate.
Lubricant additives Antiwear Dispersants

Toxicity Comparison: Zinc vs. Copper and Cobalt Naphthenates

Zinc naphthenate exhibits a developmental NOAEL of 118 mg/kg/day in rats, translating to a provisional recommended exposure limit of 1.1 mg/kg/day based on naphthenate moiety toxicity [1]. In contrast, copper naphthenate is limited to 0.09 mg/kg/day due to copper toxicity, and cobalt naphthenate is limited to 0.1 mg/kg/day due to cobalt toxicity [1]. In guinea pig maximization tests, cobalt naphthenate was the most potent skin sensitizer, while zinc naphthenate showed intermediate sensitization and copper naphthenate showed none [2].

Toxicology comparison
Head-to-head
~12× higher acceptable exposure limit vs Cu naphthenate; ~11× vs Co naphthenate
Zinc naphthenate may present a lower toxicological concern for applications with potential human exposure.
Based on NOAEL 118 mg/kg/day; provisional limits.
Toxicology Safety assessment Regulatory

Fungicidal Efficacy and Acid Value Relationship

The fungicidal efficacy of zinc naphthenate against brown rot fungus (Tyromyces palustris) is inversely correlated with the acid value of the naphthenic acid used in synthesis. In wood decay tests with Sugi (Cryptomeria japonica), zinc naphthenates prepared from lower acid value naphthenic acids showed the highest fungicidal efficacy, even when zinc retention was held constant [1]. Higher acid value naphthenates were more readily leachable, suggesting differences in leachability affect long-term efficacy [1].

Acid value effect
Head-to-head
Lower acid value naphthenates exhibit higher fungicidal efficacy; inverse correlation with leachability
Two products with identical zinc content may perform differently; acid value specification is critical.
Sugi wood decay test against Tyromyces palustris.
Fungicide Wood preservation Structure-activity

Zinc Naphthenate Application Scenarios


Military & Industrial Wood Packaging

Zinc naphthenate is the preferred wood preservative for Department of Defense packaging materials due to its minimal corrosivity toward metal fasteners and wires. Comparative testing demonstrated that alternative copper-based preservatives caused at least 5× more corrosion, posing unacceptable risk for hardware integrity during storage and transport [1]. Procurement for wire-bound crates or packaging with metal contact should prioritize zinc naphthenate over copper-based alternatives.

Alkyd Paint Film Quality Control

In paint formulations where primary driers (cobalt or manganese naphthenates) are used to accelerate oxidative curing, zinc naphthenate serves as an essential auxiliary drier to prevent surface defects such as wrinkling and skinning [1]. It balances the drying process without contributing primary catalytic activity, making it a critical co-additive for achieving uniform film formation [2].

Lubricants Requiring ZnO Dispersion & Scourability

For textile machinery lubricants requiring suspended zinc oxide as an antiwear agent, zinc naphthenate enables stable dispersion of up to 10 wt% ZnO while imparting scourability to facilitate lubricant removal from processed fabrics [1]. This dual functionality distinguishes zinc naphthenate from alternative dispersants that lack scourability benefits.

Low-Toxicity Wood Preservation Without Copper Staining

While copper naphthenate demonstrates superior fungicidal potency (effective at 0.5 kg/m³ Cu vs. 1.0 kg/m³ Zn for equivalent decay control), zinc naphthenate offers a lighter color profile and lower mammalian toxicity [1]. Its developmental NOAEL of 118 mg/kg/day supports a 12× higher acceptable exposure limit compared to copper naphthenate, making it suitable for applications with potential human contact or where green staining is unacceptable [2].

Application
Selection Property
Validation Focus
Metal-contact wood packaging
Minimal corrosion toward fasteners and wires
Verify corrosion rate reduction relative to copper-based preservatives
Alkyd paint auxiliary drier
Prevents wrinkling and skinning; no primary catalysis
Validate film uniformity when combined with cobalt/manganese driers
Lubricant with ZnO dispersion
Stabilizes up to 10 wt% ZnO; adds fabric scourability
Confirm dispersion stability and lubricant removal from textiles
Low-toxicity wood preservation
Lower mammalian toxicity; lighter color, no copper staining
Review decay control at target retention and verify color profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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